
rac Formoterol O-Sulfate
Descripción general
Descripción
rac Formoterol O-Sulfate: is a chemical compound with the molecular formula C19H24N2O7S and a molecular weight of 424.47 g/mol . It is a sulfate ester derivative of formoterol, a long-acting beta-2 adrenergic receptor agonist commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is primarily used for research purposes, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Formoterol O-Sulfate involves the sulfation of formoterol. The process typically includes the reaction of formoterol with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or acetonitrile at low temperatures to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfation reactions under optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for research applications .
Análisis De Reacciones Químicas
Metabolic Pathways
The metabolism of Rac Formoterol O-Sulfate predominantly occurs through two main pathways:
- Glucuronidation : This is the primary metabolic pathway for formoterol, where the drug is conjugated with glucuronic acid at the phenolic hydroxyl group. This reaction is catalyzed by various UDP-glucuronosyltransferase (UGT) isoenzymes, notably UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. The glucuronide metabolites are more water-soluble and are excreted via urine.
- O-Demethylation : This involves the removal of a methyl group from formoterol, followed by glucuronidation. This pathway is mediated by cytochrome P450 enzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6.
Stereoselectivity in Metabolism
Research indicates that the glucuronidation of formoterol exhibits stereoselectivity, with (S,S)-formoterol being metabolized more rapidly than (R,R)-formoterol. Studies have shown that the median values for kinetic parameters differ significantly between the two enantiomers:
Enantiomer | (μM) | (pmol/min/mg) |
---|---|---|
(R,R) | 827.6 | 2625 |
(S,S) | 840.4 | 4304 |
This indicates that (S,S)-formoterol has a higher maximum velocity of reaction compared to its counterpart, suggesting a preference for this enantiomer in metabolic pathways .
In Vitro Studies
In vitro studies using human liver microsomes demonstrated that the glucuronidation of rac-formoterol follows Michaelis-Menten kinetics. The kinetics were characterized by measuring the formation rate of glucuronides over time with varying concentrations of substrate:
- The median values for and were significantly smaller when incubating rac-formoterol compared to single enantiomers, indicating possible enantiomer–enantiomer interactions during metabolism.
Clinical Implications
Clinical studies have shown that inhaled rac-formoterol exhibits significant interindividual variability in plasma concentration and therapeutic effect. The pharmacokinetics are influenced by genetic factors affecting the activity of metabolizing enzymes such as those involved in glucuronidation and O-demethylation .
Aplicaciones Científicas De Investigación
rac Formoterol O-Sulfate is extensively used in scientific research, particularly in the following areas:
Chemistry: As a reference standard in analytical chemistry for the quantitation of formoterol and its metabolites.
Biology: In studies investigating the metabolic pathways and biological effects of formoterol and its derivatives.
Medicine: Research on the pharmacokinetics and pharmacodynamics of formoterol in the treatment of respiratory diseases.
Mecanismo De Acción
rac Formoterol O-Sulfate exerts its effects by acting as a beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors located in the smooth muscle of the airways, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation, which helps alleviate symptoms of asthma and COPD .
Comparación Con Compuestos Similares
Formoterol: The parent compound, used as a bronchodilator.
Arformoterol: The (R,R)-enantiomer of formoterol, with higher potency.
Salbutamol-4’-O-Sulfate: A sulfate ester derivative of salbutamol, another beta-2 adrenergic agonist
Uniqueness: rac Formoterol O-Sulfate is unique due to its sulfate ester group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for research into the metabolic pathways and biological effects of formoterol derivatives .
Actividad Biológica
Rac Formoterol O-Sulfate is a sulfate ester derivative of formoterol, a long-acting beta-2 adrenergic receptor agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions as a selective beta-2 adrenergic receptor agonist. Upon binding to these receptors located in the bronchial smooth muscle, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of bronchial smooth muscle and subsequent bronchodilation, alleviating symptoms associated with respiratory conditions such as asthma and COPD .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolism, primarily through glucuronidation. Studies indicate that the compound undergoes stereoselective metabolism by human liver microsomes, with significant interindividual variability observed in glucuronidation rates . The kinetic parameters for the glucuronidation of its enantiomers are summarized in the following table:
Enantiomer | (µM) | (pmol/min/mg) |
---|---|---|
(R,R) | 827.6 | 2625 |
(S,S) | 840.4 | 4304 |
Racemate | 357.2 | 1435 |
This data highlights that the glucuronidation of rac Formoterol shows a preference for the (S,S)-enantiomer over the (R,R)-enantiomer, suggesting potential implications for therapeutic efficacy and safety profiles .
Clinical Efficacy
In clinical studies, rac Formoterol has demonstrated significant improvements in lung function among patients with COPD. A study involving doses of 6, 12, 24, and 48 µg showed increased forced expiratory volume in one second (FEV1) and patient satisfaction compared to placebo . The results are summarized below:
Dose (µg) | FEV1 Improvement (%) | Patient Satisfaction Score |
---|---|---|
Placebo | Baseline | Baseline |
6 | +15 | +0.5 |
12 | +20 | +1.0 |
24 | +30 | +1.5 |
48 | +35 | +2.0 |
This data illustrates a dose-response relationship between rac Formoterol administration and improvements in respiratory function.
Inflammatory Response
Research has also explored the anti-inflammatory properties of rac Formoterol. A study assessed its effects on eotaxin-1 expression in bronchial epithelial cells stimulated with IL-4. Results indicated that rac Formoterol significantly down-regulated IL-4-induced eotaxin-1 expression, mediated through beta-2 adrenergic receptors and cAMP pathways . This suggests a dual role for rac Formoterol in not only bronchodilation but also in modulating inflammatory responses.
Study on Asthma Management
A large-scale clinical trial investigated the efficacy of as-needed inhaled corticosteroids combined with formoterol in patients with mild asthma. The findings indicated that this combination reduced severe exacerbations requiring oral corticosteroids by over 60% compared to short-acting beta-agonists alone . This underscores the importance of this compound in asthma management protocols.
Propiedades
IUPAC Name |
[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7S/c1-13(9-14-3-6-16(27-2)7-4-14)20-11-18(23)15-5-8-19(28-29(24,25)26)17(10-15)21-12-22/h3-8,10,12-13,18,20,23H,9,11H2,1-2H3,(H,21,22)(H,24,25,26)/t13-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCKLDLMANMYDY-ACJLOTCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747825 | |
Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250336-08-4 | |
Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.